3-(Phenylsulfonyl)propan-1-ol
Overview
Description
3-(Phenylsulfonyl)propan-1-ol is an organic compound with the molecular formula C9H12O3S. It belongs to the class of sulfonyl alcohols and is used as a reagent in organic chemistry. This compound is characterized by the presence of a phenyl group attached to a sulfonyl group, which is further connected to a propanol chain. It is primarily utilized in various organic synthesis processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfonyl)propan-1-ol typically involves the reaction of phenylsulfonyl chloride with propanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylsulfonyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonyl ketone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonyl ketones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted sulfonyl derivatives.
Scientific Research Applications
3-(Phenylsulfonyl)propan-1-ol finds applications in various fields of scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and as a building block for drug development.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)propan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The presence of the phenyl group enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Phenylsulfonylmethane: Similar structure but with a shorter carbon chain.
Phenylsulfonylethanol: Similar structure but with a two-carbon chain.
Phenylsulfonylbutanol: Similar structure but with a four-carbon chain.
Uniqueness: 3-(Phenylsulfonyl)propan-1-ol is unique due to its three-carbon propanol chain, which provides a balance between reactivity and stability. This makes it particularly useful in a wide range of synthetic applications compared to its shorter or longer chain analogs .
Properties
IUPAC Name |
3-(benzenesulfonyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYEHRXNLUETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455393 | |
Record name | 1-Propanol, 3-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25062-90-2 | |
Record name | 1-Propanol, 3-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.